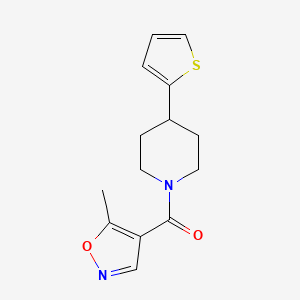
5-bromo-6-fluoro-1,3-dimethyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-6-fluoro-1,3-dimethyl-1H-indazole is a chemical compound with the CAS Number: 929885-09-6 . It has a molecular weight of 243.08 and its IUPAC name is this compound . The compound appears as an off-white solid .
Synthesis Analysis
The synthesis of 1H-indazoles, including compounds similar to this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C9H8BRFN2 . The InChI code for this compound is 1S/C9H8BrFN2/c1-5-6-3-7(10)8(11)4-9(6)13(2)12-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (243.08), its formula (C9H8BRFN2), and its appearance as an off-white solid . .Aplicaciones Científicas De Investigación
N-Heterocyclic Carbene Generation
- Synthesis and properties of 5-halo-substituted 1,2-dimethyl indazolium-3-carboxylates, including 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole, are significant for generating N-heterocyclic carbenes. These carbenes can be trapped by various reactants, studied through mass spectrometry, NMR, thermogravimetric analysis, and differential scanning calorimetry (Schmidt et al., 2007).
Synthesis of IKK2 Inhibitors
- Efficient chemical approaches to synthesize 3,5,7-trisubstituted 1H-indazoles, including derivatives of this compound, were developed. This research is pivotal for creating potent IKK2 inhibitors, offering a scalable preparation of these compounds (Lin et al., 2008).
Ring Transformation Studies
- Research on the transformation of certain compounds into 5-halogenoindazoles, including this compound derivatives, offers insights into chemical reactions and the creation of new ring structures (Fujimura et al., 1984).
Lactoperoxidase Inhibition
- Studies on the inhibitory effects of indazole derivatives, including this compound, on lactoperoxidase (LPO) activity. This research is crucial for understanding how these compounds impact biological systems and their potential use in industries like cosmetics and agriculture (Köksal & Alım, 2018).
Cross-Coupling Reactions
- Studies on the reactivity and selectivity of this compound in palladium-catalyzed cross-coupling reactions. These reactions are useful for obtaining new functionalized indoles and indazoles, which are potential 5-HT receptor ligands (Witulski et al., 2005).
Safety and Hazards
Direcciones Futuras
The future directions in the research of 1H-indazoles, including 5-bromo-6-fluoro-1,3-dimethyl-1H-indazole, involve the development of new synthetic approaches. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Propiedades
IUPAC Name |
5-bromo-6-fluoro-1,3-dimethylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2/c1-5-6-3-7(10)8(11)4-9(6)13(2)12-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXTPMGWNSYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC(=C(C=C12)Br)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

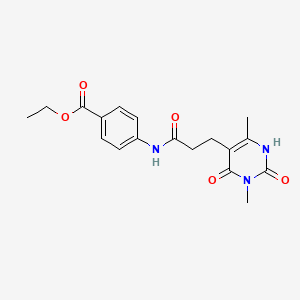

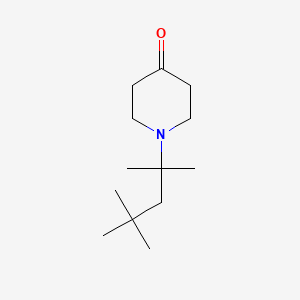
![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide](/img/structure/B2800394.png)
![2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800398.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2800400.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2800402.png)
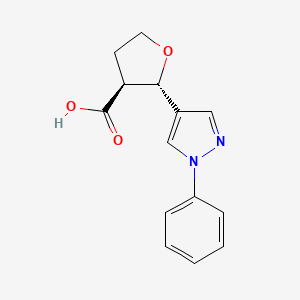
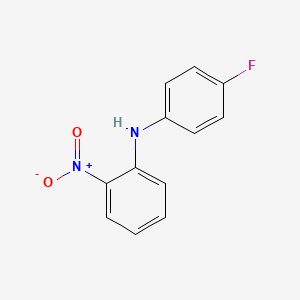
![7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2800406.png)

